![molecular formula C18H20N4O2S2 B2413652 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170400-07-3](/img/structure/B2413652.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a thiazole ring, a thiadiazole ring, and a carboxamide group. Thiazoles are heterocyclic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . They are known to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about the possible sites for electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Some thiazole derivatives have shown anti-inflammatory effects . They could be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial and Antifungal Activity
Thiazoles have been found to possess antimicrobial and antifungal properties . This suggests they could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole compounds have also been reported to have antiviral activities . They could potentially be used in the treatment of various viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
COX-1 Inhibitory Activity
Some thiazole compounds have shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might interact with cox enzymes, leading to their inhibition . This inhibition can result in decreased production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound, by potentially inhibiting COX enzymes, could affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses. By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators, thereby alleviating inflammation .
Result of Action
The potential inhibition of COX enzymes by this compound could lead to a decrease in the production of prostaglandins, thromboxanes, and leukotrienes. This could result in a reduction of inflammation, given the role these substances play in mediating inflammatory responses .
Safety and Hazards
Future Directions
Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research to design and develop new thiazole derivatives . Future directions could include further exploration of the biological activities of this compound and optimization of its structure for improved activity and safety.
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-10-6-7-11(2)15-14(10)19-18(25-15)22(9-13-5-4-8-24-13)17(23)16-12(3)20-21-26-16/h6-7,13H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOQBYMODXMPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(N=NS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide |
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